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molecular formula C6H7NO2 B8356558 4-Cyano-4-pentenoic acid

4-Cyano-4-pentenoic acid

Cat. No. B8356558
M. Wt: 125.13 g/mol
InChI Key: DJICJZYVIVAFRT-UHFFFAOYSA-N
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Patent
US05858736

Procedure details

A 100-mL portion of the filtrate containing the 4-cyano-4-pentenoic acid ammonium salt product mixture described above was adjusted to pH 2.7 with 6N HCl, then saturated with sodium chloride and extracted with 4×100 mL of ethyl ether. The combined organic extracts were dried over magnesium sulfate, filtered, and the volume of the combined extracts reduced to 100 mL by rotary evaporation at reduced pressure at 28° C. To the ether solution was added 200 mL of hexane, and the resulting solution cooled to -78° C. The resulting white solid which crystallized was isolated by rapid vacuum filtration and washing with 100 mL of cold (5° C.) hexane. Residual solvent was removed under high vacuum (150 millitorr) to yield 9.80 g (60% isolated yield) of 4-cyano-4-pentenoic acid (m.p. 26.5°-27.0° C., stored at -20° C.).
Name
4-cyano-4-pentenoic acid ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH4+].[C:2]([C:4](=[CH2:10])[CH2:5][CH2:6][C:7]([O-:9])=[O:8])#[N:3].Cl>>[C:2]([C:4](=[CH2:10])[CH2:5][CH2:6][C:7]([OH:9])=[O:8])#[N:3] |f:0.1|

Inputs

Step One
Name
4-cyano-4-pentenoic acid ammonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].C(#N)C(CCC(=O)[O-])=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
saturated with sodium chloride and extracted with 4×100 mL of ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the volume of the combined extracts reduced to 100 mL by rotary evaporation at reduced pressure at 28° C
ADDITION
Type
ADDITION
Details
To the ether solution was added 200 mL of hexane
CUSTOM
Type
CUSTOM
Details
The resulting white solid which crystallized
CUSTOM
Type
CUSTOM
Details
was isolated by rapid vacuum filtration
WASH
Type
WASH
Details
washing with 100 mL of cold (5° C.) hexane
CUSTOM
Type
CUSTOM
Details
Residual solvent was removed under high vacuum (150 millitorr)

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(CCC(=O)O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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